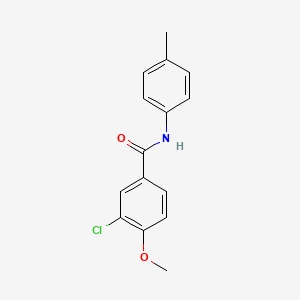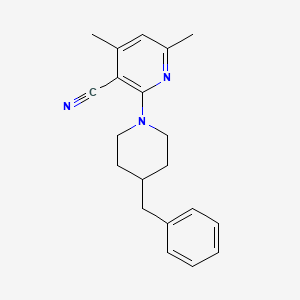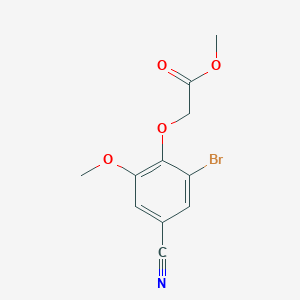
Methyl 2-(2-bromo-4-cyano-6-methoxyphenoxy)acetate
描述
Methyl (2-bromo-4-cyano-6-methoxyphenoxy)acetate is an organic compound with the molecular formula C11H10BrNO4 It is a derivative of phenoxyacetic acid and contains functional groups such as a bromine atom, a cyano group, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-4-cyano-6-methoxyphenoxy)acetate typically involves the reaction of 2-bromo-4-cyano-6-methoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl (2-bromo-4-cyano-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxyacetic acid derivatives.
Hydrolysis: Formation of 2-bromo-4-cyano-6-methoxyphenoxyacetic acid.
Reduction: Formation of 2-amino-4-cyano-6-methoxyphenoxyacetic acid.
科学研究应用
Methyl (2-bromo-4-cyano-6-methoxyphenoxy)acetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of Methyl 2-(2-bromo-4-cyano-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
相似化合物的比较
Methyl (2-bromo-4-cyano-6-methoxyphenoxy)acetate can be compared with similar compounds such as:
Methyl 2-bromoacetate: Lacks the cyano and methoxy groups, making it less versatile in chemical reactions.
2-Bromo-4-cyano-6-methoxyphenyl acetate: Similar structure but different ester group, leading to variations in reactivity and applications.
Methyl 2-bromo-4-cyano-6-methoxybenzoate: Contains a benzoate ester instead of a phenoxyacetic ester, affecting its chemical properties and uses.
属性
IUPAC Name |
methyl 2-(2-bromo-4-cyano-6-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO4/c1-15-9-4-7(5-13)3-8(12)11(9)17-6-10(14)16-2/h3-4H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXVAOJPDYQBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Br)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


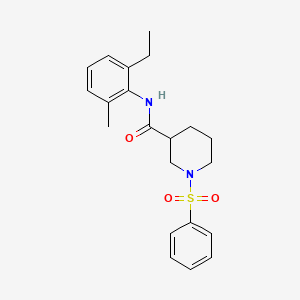
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(sec-butyl)benzamide](/img/structure/B4203168.png)
![[2,5-dioxo-3-(1-phenylethyl)-1-pyrrolidinyl]acetic acid](/img/structure/B4203169.png)
![3-Methoxy-2-[(4-nitrophenyl)methoxy]benzonitrile](/img/structure/B4203175.png)
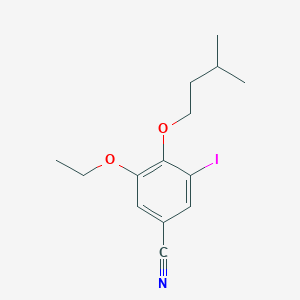
![2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetamide](/img/structure/B4203192.png)
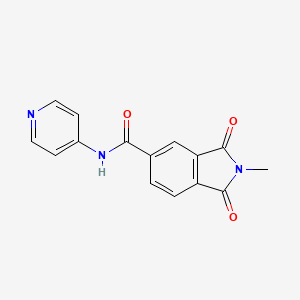
![5-[2-Hydroxy-3-(piperidin-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4203215.png)
![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline](/img/structure/B4203225.png)
![2-(4-iodophenoxy)-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}acetamide](/img/structure/B4203241.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4203247.png)
![N-[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]thiophene-2-carboxamide](/img/structure/B4203249.png)
